molecular formula C9H16F2O2 B2596688 Ethyl 2,2-Difluoroheptanoate CAS No. 1233505-65-1

Ethyl 2,2-Difluoroheptanoate

Cat. No.: B2596688
CAS No.: 1233505-65-1
M. Wt: 194.222
InChI Key: ILSMEABDTQHHHD-UHFFFAOYSA-N
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Description

Ethyl 2,2-Difluoroheptanoate is an organic compound with the molecular formula C9H16F2O2 It is an ester derived from heptanoic acid, where two hydrogen atoms on the second carbon are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-Difluoroheptanoate can be synthesized through several methods. One common approach involves the esterification of 2,2-difluoroheptanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of ethyl heptanoate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. This reaction is usually carried out at low temperatures to control the reactivity of the fluorinating agent and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-Difluoroheptanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols or alkanes.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,2-difluoroheptanoic acid, while reduction could produce 2,2-difluoroheptanol.

Scientific Research Applications

Ethyl 2,2-Difluoroheptanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways, as fluorine atoms can mimic hydrogen atoms while providing unique spectroscopic properties.

    Medicine: Fluorinated esters like this compound are explored for their potential as prodrugs, where the ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.

    Industry: It is used in the development of specialty chemicals and as an intermediate in the production of agrochemicals and polymers.

Mechanism of Action

The mechanism by which Ethyl 2,2-Difluoroheptanoate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, where the fluorine atoms can influence binding affinity and specificity. The ester linkage can be hydrolyzed by esterases, releasing the active 2,2-difluoroheptanoic acid, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Ethyl 2,2-Difluoroheptanoate can be compared with other fluorinated esters such as Ethyl 2,2-Difluorohexanoate and Ethyl 2,2-Difluoropentanoate. These compounds share similar structural features but differ in the length of their carbon chains, which can influence their physical properties and reactivity. The presence of fluorine atoms in these esters imparts unique characteristics, such as increased lipophilicity and metabolic stability, making them valuable in various applications.

Properties

IUPAC Name

ethyl 2,2-difluoroheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2O2/c1-3-5-6-7-9(10,11)8(12)13-4-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSMEABDTQHHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)OCC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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